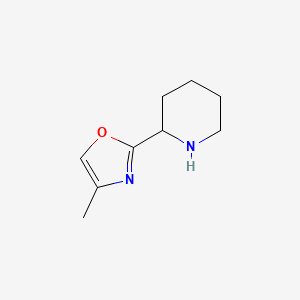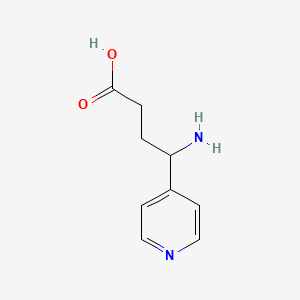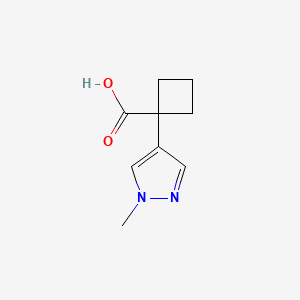![molecular formula C9H7NO3 B7901584 2-(Benzo[d]isoxazol-5-yl)acetic acid](/img/structure/B7901584.png)
2-(Benzo[d]isoxazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[d]isoxazol-5-yl)acetic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]isoxazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxybenzoic acid with suitable reagents to form the isoxazole ring. The reaction conditions often involve the use of coupling agents like EDC·HCl in the presence of dry DMF as the solvent at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as metal-catalyzed cycloaddition reactions. For instance, Cu(I) or Ru(II) catalysts are often employed in (3 + 2) cycloaddition reactions to form the isoxazole ring. These methods are preferred due to their high yields and relatively mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Benzo[d]isoxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(Benzo[d]isoxazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-(Benzo[d]isoxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Isoxazole: The parent compound with a similar five-membered ring structure.
Oxazole: Another five-membered heterocycle with one oxygen and one nitrogen atom, but in different positions.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Comparison: 2-(Benzo[d]isoxazol-5-yl)acetic acid is unique due to the presence of the benzo[d]isoxazole moiety, which imparts specific chemical and biological properties. Compared to isoxazole, it has enhanced stability and potential for functionalization. Compared to oxazole and thiazole, it offers different reactivity and biological activity profiles, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-(1,2-benzoxazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9(12)4-6-1-2-8-7(3-6)5-10-13-8/h1-3,5H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWWLMVBRAIXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)C=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


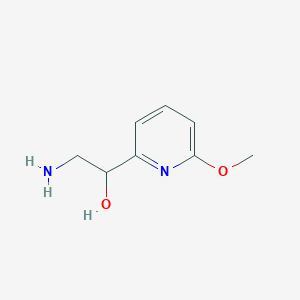

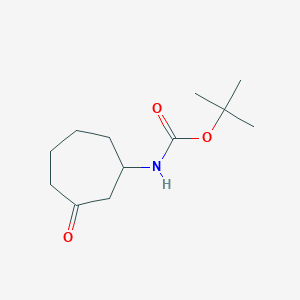

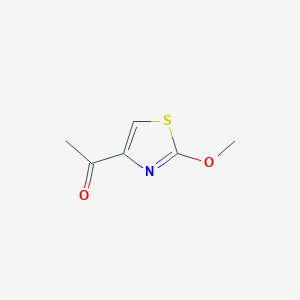
![1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine](/img/structure/B7901571.png)
